CCN(CC)c1ccc2C=C(C(=O)NCCCN3C(=O)C=CC3=O)C(=O)Oc2c1
. This indicates the presence of various functional groups including amine, carbonyl, and maleimide groups.
The synthesis of 7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin typically involves several key steps:
The molecular structure of 7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin can be described as follows:
The structural formula can be represented as follows:
This structure allows for significant interaction with biological molecules, making it valuable in various applications .
7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin can participate in several chemical reactions:
Typical conditions for these reactions include aqueous or organic solvents with appropriate pH adjustments to facilitate optimal reactivity .
The mechanism of action primarily revolves around the ability of the maleimide group to react with thiol groups found in cysteine residues of proteins. This reaction occurs through a nucleophilic attack by the thiol on the maleimide carbon, leading to the formation of a stable thioether bond.
This mechanism highlights its utility in protein labeling and tracking within biological systems .
The physical and chemical properties of 7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin include:
These properties make it an effective tool for fluorescence-based applications .
7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin has numerous scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: